molecular formula C7H13Cl2N3 B1435894 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride CAS No. 2060036-33-9

1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride

Cat. No. B1435894
M. Wt: 210.1 g/mol
InChI Key: IQGHJXZDWMDCMR-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride” is a compound with the CAS Number: 2307731-69-5 . It has a molecular weight of 210.11 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride . The InChI code is 1S/C7H11N3.2ClH/c1-10-4-9-3-7(10)5-2-6(5)8;;/h3-6H,2,8H2,1H3;2*1H/t5-,6-;;/m1…/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

    Investigating the role of H4 receptors in inflammatory responses

    • Application Summary : This compound’s ability to block H4 receptors might be useful in understanding the contribution of these receptors to inflammatory processes associated with conditions like asthma and allergic rhinitis.
    • Results or Outcomes : The specific results or outcomes are not provided in the source. However, the goal of such research would typically be to gain a better understanding of the role of H4 receptors in the inflammatory response, which could potentially lead to the development of new treatments for conditions like asthma and allergic rhinitis.

    Synthesis and therapeutic potential of imidazole containing compounds

    • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • Methods of Application : The synthesis of imidazole containing compounds involves various kinds of synthetic routes. The derivatives of 1, 3-diazole show different biological activities .
    • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(3-methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-9-4-6(10)7(8)2-3-7;;/h4-5H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGHJXZDWMDCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 2
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 3
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 4
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 5
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 6
1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride

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